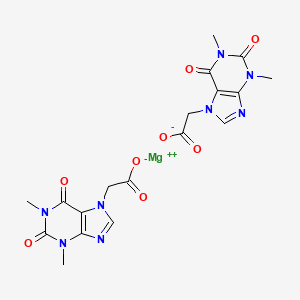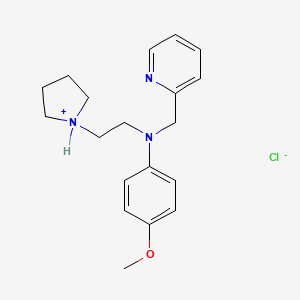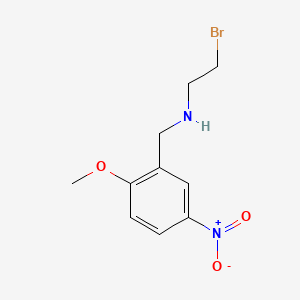
4-Hydroxy-2-methylnaphthyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylnaphthyl benzoate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.30196 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxy group at the 4-position and a methyl group at the 2-position, esterified with benzoic acid . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnaphthyl benzoate typically involves the esterification of 4-hydroxy-2-methylnaphthalene with benzoic acid. One common method involves the reaction of 2-methylnaphthalene-1,4-diyl dibenzoate with sodium hydroxide in ethanol at ambient temperature for 0.5 hours . The reaction yields this compound with a moderate yield of 37% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methylnaphthyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are used for esterification and etherification reactions.
Major Products
The major products formed from these reactions include various esters, ethers, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylnaphthyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methylnaphthyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the naphthalene ring.
2-Methylnaphthalene: Similar naphthalene structure but lacks the hydroxy and benzoate groups.
Benzoic acid: Contains the benzoate group but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-2-methylnaphthyl benzoate is unique due to its combined structural features of a hydroxy group, a methyl group, and a benzoate ester on a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
2211-28-1 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(19)14-9-5-6-10-15(14)17(12)21-18(20)13-7-3-2-4-8-13/h2-11,19H,1H3 |
Clave InChI |
IZDSOVHFCMEEEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















